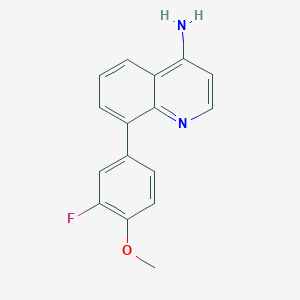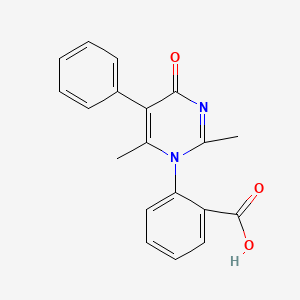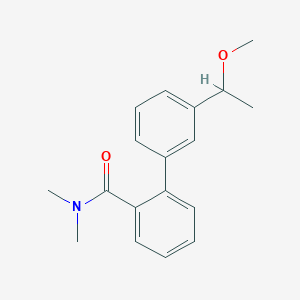![molecular formula C19H20N4O3S B5678526 3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5678526.png)
3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X involves its ability to inhibit the activity of specific enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X have been studied extensively. It has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the activity of acetylcholinesterase. Additionally, it has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using compound X in lab experiments is its ability to inhibit the activity of specific enzymes and receptors. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using compound X is its potential toxicity. It is important to use caution when handling this compound and to use appropriate safety measures.
Direcciones Futuras
There are several future directions for the use of compound X in scientific research. One potential application is in the development of new anti-inflammatory drugs. Another potential application is in the development of new cancer treatments. Additionally, compound X may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide involves the reaction of N-phenylbenzamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde followed by the addition of sulfonamide. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase.
Propiedades
IUPAC Name |
3-[(1,5-dimethylpyrazol-4-yl)methylsulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-16(12-20-23(14)2)13-21-27(25,26)18-10-6-7-15(11-18)19(24)22-17-8-4-3-5-9-17/h3-12,21H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFVZPRUXCIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-phenylisoxazole-4-carboxamide](/img/structure/B5678454.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5678461.png)
![N-(sec-butyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5678465.png)

![5-[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyrimidine](/img/structure/B5678480.png)


![3-cyclopropyl-5-[2-(2-fluorophenyl)ethyl]-1-isopropyl-1H-1,2,4-triazole](/img/structure/B5678512.png)
![5-(2-chloro-4-fluorobenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5678515.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5678522.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678528.png)
![8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678537.png)
![4-[(5-phenyl-2-furyl)carbonothioyl]morpholine](/img/structure/B5678542.png)
![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5678547.png)